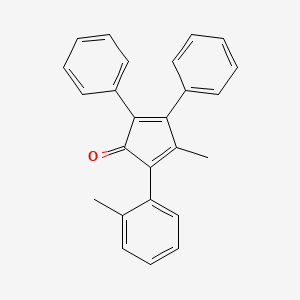
3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentadienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds, can be employed in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions are crucial for efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production efficiency.
化学反応の分析
Types of Reactions
3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The detailed molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopentadienone derivatives and aromatic compounds with comparable structures, such as:
- Pyrrolidine derivatives
- Imidazopyridine analogues
- Thiazole derivatives
Uniqueness
What sets 3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one apart is its unique combination of aromatic rings and the cyclopentadienone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
特性
CAS番号 |
919097-03-3 |
|---|---|
分子式 |
C25H20O |
分子量 |
336.4 g/mol |
IUPAC名 |
3-methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H20O/c1-17-11-9-10-16-21(17)23-18(2)22(19-12-5-3-6-13-19)24(25(23)26)20-14-7-4-8-15-20/h3-16H,1-2H3 |
InChIキー |
IZEBRECLPMEPJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
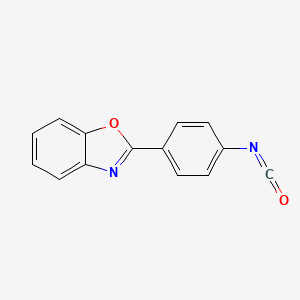
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
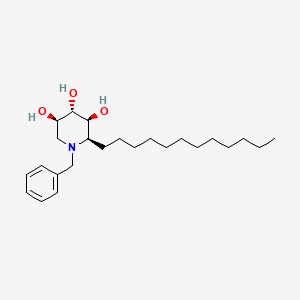
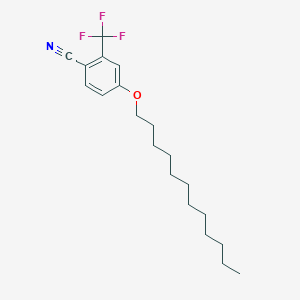
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
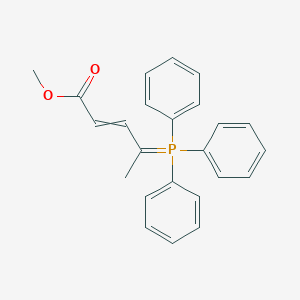
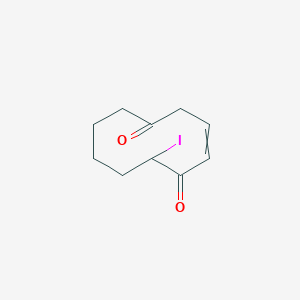
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
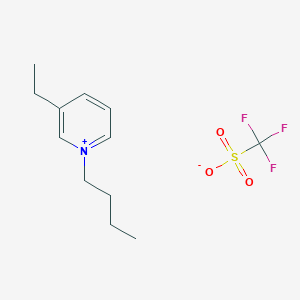
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
